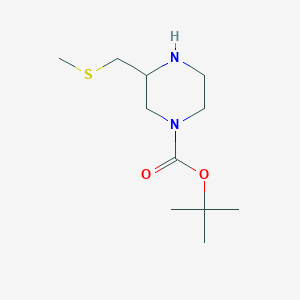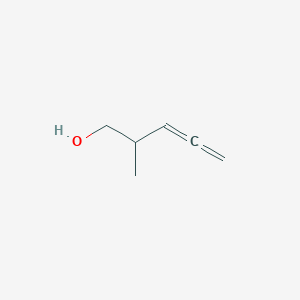
4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol is an organic compound characterized by a bromine atom and two methyl groups attached to a benzene ring, which is further connected to a butanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol typically involves the bromination of 3,5-dimethylphenylbutan-2-ol. The reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under light or heat to facilitate the bromination process . The reaction conditions generally include:
- Solvent: Carbon tetrachloride or chloroform
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to complete the bromination
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in ether
Substitution: Sodium hydroxide in water, sodium cyanide in ethanol, amines in ethanol
Major Products Formed
Oxidation: 4-(4-Bromo-3,5-dimethylphenyl)butan-2-one
Reduction: 4-(3,5-Dimethylphenyl)butan-2-ol
Substitution: 4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-ol, 4-(4-Cyano-3,5-dimethylphenyl)butan-2-ol, 4-(4-Amino-3,5-dimethylphenyl)butan-2-ol
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic or nucleophilic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chloro-3,5-dimethylphenyl)butan-2-ol
- 4-(4-Fluoro-3,5-dimethylphenyl)butan-2-ol
- 4-(4-Iodo-3,5-dimethylphenyl)butan-2-ol
Uniqueness
4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C12H17BrO |
|---|---|
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
4-(4-bromo-3,5-dimethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H17BrO/c1-8-6-11(5-4-10(3)14)7-9(2)12(8)13/h6-7,10,14H,4-5H2,1-3H3 |
InChI-Schlüssel |
MORVCFDTJFVHRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Br)C)CCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)


![2-Chloro-6-[(methylamino)methyl]phenol](/img/structure/B13597746.png)

![tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)

![(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13597792.png)

![2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione](/img/structure/B13597804.png)
![{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13597810.png)



